YCT529

RARα Antagonism Selectivity Male Contraception

Procure YCT529, the first-in-class, non-hormonal oral male contraceptive candidate in Phase 1b/2a trials. Its potent, selective RARα antagonism (IC50=1.2 nM; >300-fold selectivity) ensures 99% pregnancy prevention in vivo with a ≥40-fold therapeutic window, avoiding endocrine side effects. Ideal for dissecting RARα pathways in spermatogenesis and PK/PD benchmarking due to rapid testicular penetration and sustained exposure.

Molecular Formula C29H25NO3
Molecular Weight 435.5 g/mol
Cat. No. B12399568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYCT529
Molecular FormulaC29H25NO3
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(OC3=C2C=C(C=C3)C4=CC=C(N4)C5=CC=C(C=C5)C(=O)O)(C)C
InChIInChI=1S/C29H25NO3/c1-18-4-6-19(7-5-18)24-17-29(2,3)33-27-15-12-22(16-23(24)27)26-14-13-25(30-26)20-8-10-21(11-9-20)28(31)32/h4-17,30H,1-3H3,(H,31,32)
InChIKeyQLXSCDXZOYRDAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[5-[2,2-Dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoic Acid (YCT-529): A Selective RARα Antagonist for Non-Hormonal Male Contraception


The compound 4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoic acid, clinically developed as its sodium salt YCT-529, is a synthetic small-molecule antagonist of the retinoic acid receptor alpha (RARα) [1]. It features a chromene hydrophobic core, a pyrrole linker, and a terminal benzoic acid moiety. This compound has advanced to Phase 1b/2a clinical trials as a first-in-class, non-hormonal, oral male contraceptive [2]. Its mechanism of action involves selective inhibition of RARα, a nuclear receptor essential for spermatogenesis, thereby reversibly suppressing sperm production without affecting systemic hormone levels [3].

Critical Differentiation of 4-[5-[2,2-Dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoic Acid (YCT-529) from Other RARα Antagonists


Generic substitution among RARα antagonists is precluded by profound differences in receptor subtype selectivity, in vivo pharmacokinetics, and therapeutic index. While early pan-antagonists like BMS-189453 induced reversible sterility, their lack of RARα specificity led to off-target effects [1]. RARα-selective agents such as BMS-189532 and ER-50891 exhibited poor oral bioavailability or limited in vivo efficacy due to suboptimal pharmacokinetic properties [2]. The unique combination of a chromene core, pyrrole linker, and benzoic acid moiety in YCT-529 confers a distinct selectivity profile and favorable drug-like properties that are not recapitulated by other in-class compounds. The quantitative evidence below demonstrates that YCT-529 offers a differentiated balance of potency, selectivity, safety, and in vivo efficacy that cannot be assumed for structurally related analogs.

Quantitative Evidence for Differentiated Selection of YCT-529 (4-[5-[2,2-Dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoic Acid)


Superior RARα Antagonism Potency and >300-Fold Selectivity Over RARβ and RARγ

In a cell-based GeneBLAzer transactivation assay, YCT-529 (compound 9) potently inhibits RARα with an IC50 of 1.2 nM. Crucially, it exhibits >358-fold selectivity over RARβ and >308-fold selectivity over RARγ, as determined in the same assay system [1]. In contrast, the pan-antagonist BMS-189453 lacks this selectivity, inhibiting both RARα and RARγ while exhibiting partial agonist activity at RARβ [2]. The RARα-selective antagonist ER-50891 has a reported IC50 of 31.2 nM, making YCT-529 approximately 26-fold more potent in direct comparison .

RARα Antagonism Selectivity Male Contraception

Unmatched In Vivo Contraceptive Efficacy: 99% Pregnancy Prevention in Mice

Oral administration of YCT-529 at 10 mg/kg daily for 4 weeks resulted in a 99% reduction in pregnancy rates in mouse mating studies, with fertility fully restored within 4–6 weeks after drug discontinuation [1]. By comparison, the pan-antagonist BMS-189453, while also effective in reducing fertility, lacks the RARα selectivity of YCT-529 and is associated with broader retinoid-related toxicities [2]. The RARα-selective antagonist ER-50891, despite similar in vitro potency to YCT-529, exhibited limited in vivo efficacy in male mice, failing to achieve comparable suppression of spermatogenesis [3].

In Vivo Efficacy Contraception Spermatogenesis

Broad Therapeutic Window: ≥40-Fold Safety Margin in Preclinical Toxicology

In 28-day repeat-dose toxicology studies in Sprague–Dawley rats, the no-observed-adverse-effect level (NOAEL) for YCT-529 was established at 30 mg/kg/day, the highest dose tested. The efficacious dose for sperm count suppression and fertility inhibition was 0.75 mg/kg/day, yielding a therapeutic window of ≥40-fold [1]. In contrast, the pan-antagonist BMS-189453 has been associated with testicular degeneration and broader retinoid-related toxicities at doses required for efficacy, reflecting its lack of receptor selectivity [2].

Safety Margin NOAEL Therapeutic Index

Favorable Pharmacokinetic Profile: Rapid Testicular Penetration and Sustained Exposure

Following a single oral dose of 10 mg/kg in mice, YCT-529 achieved peak plasma concentrations (Cmax) of 907 ng/mL (2 µM) within 30 minutes, representing 299-fold the IC50 for RARα inhibition. Plasma levels remained above the IC50 for 48 hours post-dose, with a calculated half-life of 6.1 hours [1]. Importantly, YCT-529 rapidly distributed to the testes, reaching peak concentrations of 900 ng/g (2 µM) at 4 hours post-dose [1]. In contrast, the RARα-selective antagonist BMS-189532 exhibited poor oral bioavailability and limited testicular permeability, rendering it ineffective in vivo despite potent in vitro activity [2].

Pharmacokinetics Tissue Distribution Oral Bioavailability

Human Phase 1a Safety: No Hormonal or Cardiovascular Effects

In a first-in-human Phase 1a single ascending dose study, YCT-529 was administered orally to 16 healthy male volunteers at doses up to 180 mg. No effects were observed on heart rate, serum hormone levels (FSH, LH, testosterone), sex hormone-binding globulin, inflammatory biomarkers, sexual desire, or mood [1]. This non-hormonal safety profile contrasts sharply with hormonal male contraceptives (e.g., testosterone/progestin combinations), which are frequently associated with acne, weight gain, mood changes, and suppression of endogenous testosterone [2].

Clinical Safety Phase 1 Tolerability

Optimal Use Cases for 4-[5-[2,2-Dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoic Acid (YCT-529) Based on Quantitative Evidence


Non-Hormonal Male Contraceptive Development Programs

YCT-529 is the most advanced non-hormonal oral male contraceptive in clinical development, having completed Phase 1a and progressed to Phase 1b/2a trials [1]. Its potent and selective RARα antagonism (IC50 = 1.2 nM; >300-fold selectivity) directly translates to robust in vivo efficacy (99% pregnancy prevention in mice) and a wide therapeutic window (≥40-fold) [2]. Procurement of YCT-529 is indicated for research programs aiming to develop next-generation male contraceptives that avoid the endocrine side effects of hormonal approaches.

Investigating Retinoic Acid Signaling in Spermatogenesis

YCT-529 serves as a highly selective chemical probe for dissecting RARα-dependent pathways in spermatogenesis. Its rapid testicular penetration (Cmax = 2 µM at 4 h post-dose) and sustained exposure (plasma levels > IC50 for 48 h) enable precise temporal control of RARα inhibition in vivo [3]. This profile makes it superior to pan-antagonists like BMS-189453, which confound interpretation due to off-target effects on RARβ and RARγ.

Pharmacokinetic and Safety Profiling of RARα Antagonists

The favorable ADMET properties of YCT-529—including excellent metabolic stability in mouse and human liver microsomes, Log D of 3.4, no hERG inhibition, and non-mutagenicity—establish it as a benchmark for evaluating new RARα antagonists [3]. Procurement for comparative PK/PD studies is warranted given its well-characterized oral bioavailability and tissue distribution.

Male Contraceptive Efficacy Studies in Non-Human Primates

YCT-529 has demonstrated efficacy in reducing sperm counts in non-human primates within 2 weeks of oral dosing, with full reversibility after 10–15 weeks [3]. This translational data supports its use in preclinical studies aimed at validating contraceptive targets and predicting human efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for YCT529

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.